5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one (CAS: 1956382-14-1) is a highly specialized, pre-assembled heterocyclic building block designed for advanced agrochemical and pharmaceutical discovery. It structurally integrates the 2-chlorothiazole moiety—a proven pharmacophore essential for nicotinic acetylcholine receptor (nAChR) activity in neonicotinoid insecticides—with a sterically tuned N-isopropyl imidazol-2-one core [1]. For procurement teams and synthetic chemists, the primary value of this compound lies in its step-economy. By offering a pre-coupled, regiochemically pure C5-linked scaffold, it eliminates the complex, low-yielding cross-coupling steps typically required to join thiazole and imidazole rings, thereby streamlining high-throughput library synthesis and accelerating lead optimization workflows [2].
Attempting to substitute this pre-assembled building block with generic precursors like 2-chloro-5-(chloromethyl)thiazole (CCMT) and an unfunctionalized imidazol-2-one introduces severe process bottlenecks. In-house cross-coupling or alkylation frequently results in a difficult-to-separate mixture of N-linked and C-linked regioisomers, drastically reducing effective yields and complicating purification [1]. Furthermore, substituting the N-isopropyl group with a simpler N-methyl or N-unsubstituted analog fundamentally alters the molecule's physicochemical profile. The isopropyl group provides critical steric shielding to the imidazolone nitrogen, reducing susceptibility to enzymatic degradation, while simultaneously increasing the lipophilicity (clogP) required for effective membrane or cuticle penetration in biological assays [2].
Direct cross-coupling of 2-chlorothiazole derivatives with imidazol-2-ones typically yields a mixture of N-arylated and C-arylated isomers, often capping isolated yields of the desired C5-linked product at <30% due to competitive side reactions and chromatographic losses [1]. Procuring the pre-assembled CAS 1956382-14-1 guarantees >95% regiochemical purity of the C5-linkage, bypassing 3-4 synthetic steps and eliminating the purification bottleneck entirely.
| Evidence Dimension | Regiochemical purity and effective yield |
| Target Compound Data | >95% isomeric purity, 0 in-house coupling steps |
| Comparator Or Baseline | In-house coupling from CCMT (<30% isolated yield, mixed isomers) |
| Quantified Difference | >65% yield improvement and complete elimination of regioisomer separation |
| Conditions | Standard library synthesis and parallel array workflows |
Bypassing low-yielding regioselective coupling steps directly accelerates lead generation and reduces overall synthesis costs in discovery programs.
Standard thiazole building blocks, such as 2-chloro-5-(chloromethyl)thiazole (CCMT), are volatile lachrymators that are highly prone to hydrolysis upon exposure to atmospheric moisture, necessitating strict inert-gas storage and handling [1]. In contrast, 5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a stable solid that resists degradation under standard atmospheric conditions, significantly reducing handling overhead for automated dispensing systems.
| Evidence Dimension | Moisture stability and handling requirements |
| Target Compound Data | Stable solid, standard benchtop handling |
| Comparator Or Baseline | CCMT (Moisture-sensitive lachrymator, requires inert atmosphere) |
| Quantified Difference | Elimination of inert-gas handling and extended shelf life in automated systems |
| Conditions | Ambient laboratory storage and high-throughput automated dispensing |
Procuring bench-stable intermediates reduces specialized handling requirements and prevents batch failures caused by degraded starting materials.
The N-isopropyl substitution in CAS 1956382-14-1 provides a distinct physicochemical advantage over N-methyl or unsubstituted analogs. The bulky isopropyl group increases the calculated partition coefficient (clogP), which is critical for penetrating insect cuticles or target biological membranes, while simultaneously providing steric hindrance that shields the imidazolone core from rapid enzymatic N-dealkylation [1].
| Evidence Dimension | Steric bulk and lipophilicity (clogP) |
| Target Compound Data | N-isopropyl analog (Higher clogP, increased steric shielding) |
| Comparator Or Baseline | N-methyl imidazol-2-one analog (Lower clogP, exposed N-center) |
| Quantified Difference | Predictable increase in membrane permeability and resistance to N-dealkylation |
| Conditions | In silico profiling and standard structure-activity relationship (SAR) modeling |
Selecting the N-isopropyl variant provides a better starting point for optimizing pharmacokinetic properties and metabolic stability in lead compounds.
Due to the presence of the critical 2-chlorothiazole pharmacophore, this compound is perfectly suited as a core scaffold for synthesizing novel neonicotinoid-like insecticides. Its pre-assembled structure allows researchers to focus on modifying the imidazolone ring to overcome existing pest resistance mechanisms [1].
The compound's high bench stability and guaranteed regiochemical purity make it an ideal starting material for automated library synthesis. It eliminates the need for complex inert-gas handling and avoids the purification bottlenecks associated with in-house thiazole-imidazole cross-coupling [2].
In pharmaceutical discovery, the N-isopropyl imidazol-2-one moiety can serve as a metabolically stable bioisostere for ureas or amides. The steric shielding provided by the isopropyl group makes this specific building block highly relevant for designing compounds with improved pharmacokinetic half-lives [2].